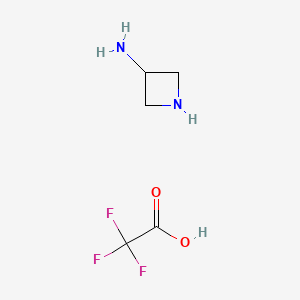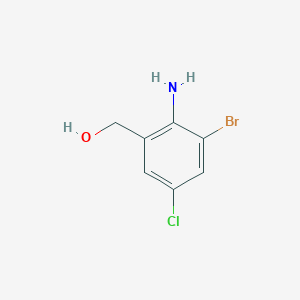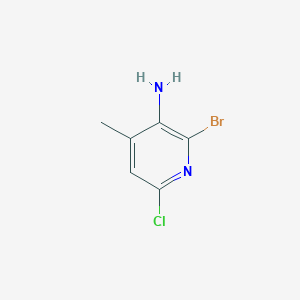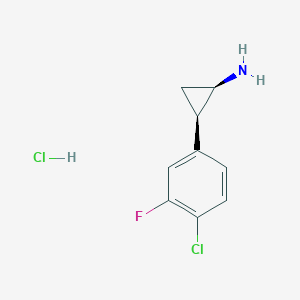
Azetidin-3-amine; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-amine; trifluoroacetic acid is a compound that combines azetidin-3-amine, a four-membered nitrogen-containing heterocycle, with trifluoroacetic acid, a strong organic acid. Azetidin-3-amine is known for its strained ring structure, which imparts unique reactivity, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and volatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidin-3-amine can be synthesized through various methods, including cyclization of appropriate precursors. One common method involves the cyclization of 3-aminopropanol derivatives under basic conditions . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Trifluoroacetic acid is typically produced industrially by the electrochemical fluorination of acetyl chloride or by the oxidation of trifluoroacetaldehyde .
Industrial Production Methods
Industrial production of azetidin-3-amine often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Trifluoroacetic acid is produced on an industrial scale through the electrochemical fluorination process, which is efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: Azetidin-3-amine can be oxidized to form azetidin-3-one derivatives.
Reduction: Reduction reactions can convert azetidin-3-amine to azetidine.
Substitution: Azetidin-3-amine can participate in nucleophilic substitution reactions, forming various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include azetidin-3-one derivatives, azetidine, and various substituted azetidines .
Aplicaciones Científicas De Investigación
Azetidin-3-amine; trifluoroacetic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of azetidin-3-amine; trifluoroacetic acid involves its interaction with molecular targets through its reactive azetidine ring and the acidic nature of trifluoroacetic acid. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . Trifluoroacetic acid can act as a catalyst in various reactions, enhancing the reactivity of the azetidine ring .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler analog of azetidin-3-amine, lacking the amino group.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
Uniqueness
Azetidin-3-amine; trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the strong acidity of trifluoroacetic acid. This combination imparts unique reactivity and makes it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C5H9F3N2O2 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H8N2.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2,4H2;(H,6,7) |
Clave InChI |
VICJHAGBHWZWSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)
![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
